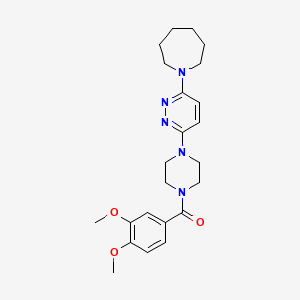

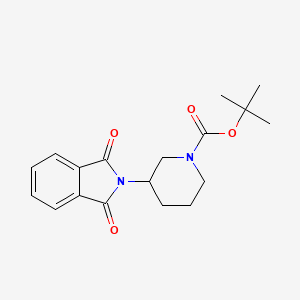

![molecular formula C19H17BrO4 B2424206 Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308295-78-5](/img/structure/B2424206.png)

Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a chemical compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacological Activities:

- The compound, Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, falls under the category of benzofuran derivatives. Research has demonstrated that such compounds can be synthesized through various chemical reactions and have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, as found in a study on new benzofuran derivatives (Mubarak et al., 2007).

Biological Activities

Antimicrobial Activity:

- Derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a closely related compound, have been synthesized and tested for antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts, indicating the compound's potential in antimicrobial treatments (Krawiecka et al., 2012).

Potential in Cancer Treatment:

- Another closely related compound, derivatives of 2- and 3-benzo[b]furancarboxylic acids, were prepared and evaluated for cytotoxic potential against human cancer cell lines at the National Cancer Institute, Bethesda, USA, indicating the potential applications of benzofuran derivatives in cancer treatment (Kossakowski et al., 2005).

Chemical Properties and Reactions

Synthetic Routes and Chemical Reactions:

- The synthesis of derivatives of benzofuran carboxylates involves complex chemical reactions and processes. For instance, the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate of a specific compound, from 2,6-dichloro-3-trifluoromethylpyridine showcased the importance of regioselectivity and conversion processes in the synthesis of complex molecules (Horikawa et al., 2001).

Reactivity and Transformations:

- The compound and its related derivatives exhibit a range of chemical behaviors under different conditions. For instance, the reaction of a brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions led to unexpected reaction pathways and products, highlighting the compound's reactive nature and potential in complex chemical synthesis (Kammel et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in the transmetalation process, a key step in suzuki–miyaura coupling reactions .

Result of Action

It’s worth noting that the compound could potentially be involved in the formation of new carbon-carbon bonds via suzuki–miyaura coupling reactions .

Action Environment

It’s worth noting that the compound could potentially be sensitive to strong oxidizing agents , and should be stored in a cool and dark place, protected from direct light .

properties

IUPAC Name |

methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO4/c1-11-6-4-5-7-13(11)10-23-17-8-14-16(9-15(17)20)24-12(2)18(14)19(21)22-3/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIFRDKFCRJVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

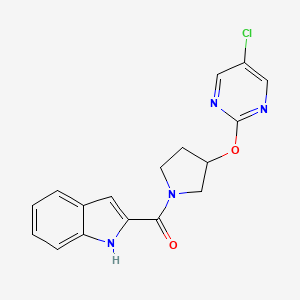

![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)

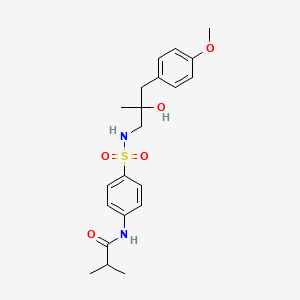

![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)

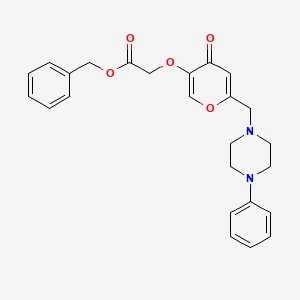

![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)

![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2424136.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B2424142.png)

![4-allyl-3-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2424146.png)